
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(naphthalen-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(naphthalen-1-yl)acetamide, also known as Compound 1, is a small molecule that has shown promising results in scientific research for its potential therapeutic applications. This compound is synthesized through a multi-step process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
作用机制
The mechanism of action of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(naphthalen-1-yl)acetamide 1 is not fully understood, but scientific research suggests that it acts by inhibiting specific enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and neurodegeneration. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a crucial role in cancer cell growth. It also inhibits the activity of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in inflammation. Moreover, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(naphthalen-1-yl)acetamide 1 has been shown to activate the Nrf2 pathway, which is a cellular defense mechanism that protects cells from oxidative stress.
Biochemical and Physiological Effects:
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(naphthalen-1-yl)acetamide 1 has been shown to have various biochemical and physiological effects in scientific research. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and protect neurons from oxidative stress. Moreover, it has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(naphthalen-1-yl)acetamide 1 has several advantages and limitations for lab experiments. One of the advantages is that it has shown promising results in preclinical studies and has low toxicity and high selectivity towards cancer cells. Moreover, it can be easily synthesized through a multi-step process and can be purified through recrystallization to obtain a high yield and purity. However, one of the limitations is that the mechanism of action of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(naphthalen-1-yl)acetamide 1 is not fully understood, and more research is needed to elucidate its molecular targets and signaling pathways. Moreover, the pharmacokinetics and pharmacodynamics of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(naphthalen-1-yl)acetamide 1 need to be studied further to determine its efficacy and safety in vivo.
未来方向
There are several future directions for the scientific research of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(naphthalen-1-yl)acetamide 1. One of the future directions is to study its efficacy and safety in vivo using animal models of cancer, inflammation, and neurodegenerative disorders. Moreover, the pharmacokinetics and pharmacodynamics of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(naphthalen-1-yl)acetamide 1 need to be studied further to determine its optimal dosage and administration route. Furthermore, the molecular targets and signaling pathways of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(naphthalen-1-yl)acetamide 1 need to be elucidated to develop more potent and selective analogs. Finally, clinical trials need to be conducted to determine the efficacy and safety of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(naphthalen-1-yl)acetamide 1 in humans.
合成方法
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(naphthalen-1-yl)acetamide 1 is synthesized through a multi-step process that involves the reaction of 4-chlorobenzylamine with 4-chlorobenzenesulfonyl chloride to form an intermediate compound. This intermediate compound is then reacted with naphthalen-1-ylacetic acid to form 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(naphthalen-1-yl)acetamide 1. The final product is purified through recrystallization to obtain a high yield and purity.
科学研究应用
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(naphthalen-1-yl)acetamide 1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Scientific research has shown that 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(naphthalen-1-yl)acetamide 1 has anti-cancer properties and can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also has anti-inflammatory properties and can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(naphthalen-1-yl)acetamide 1 has shown neuroprotective effects and can protect neurons from damage caused by oxidative stress.
属性
IUPAC Name |
2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N2O3S/c26-20-10-8-18(9-11-20)16-29(33(31,32)22-14-12-21(27)13-15-22)17-25(30)28-24-7-3-5-19-4-1-2-6-23(19)24/h1-15H,16-17H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFUAOYOWBUKCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CN(CC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-naphthalen-1-ylglycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

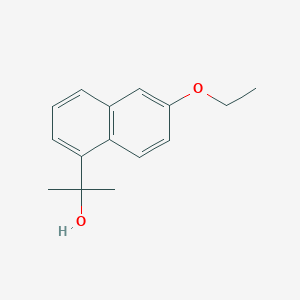
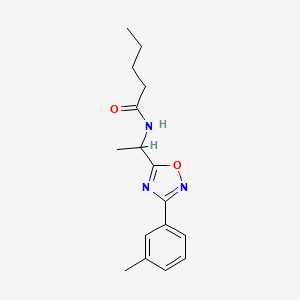
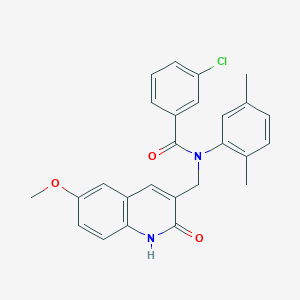
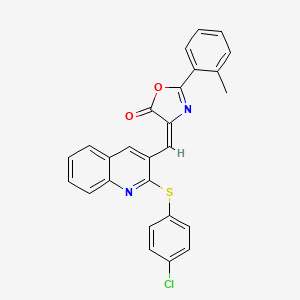
![3-(benzylsulfamoyl)-N-[(2-chlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B7715543.png)
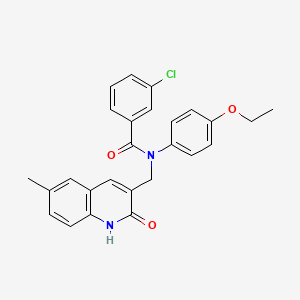


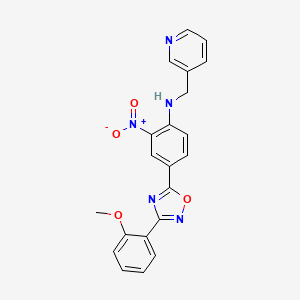

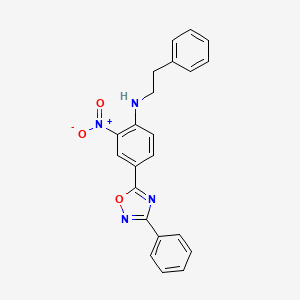
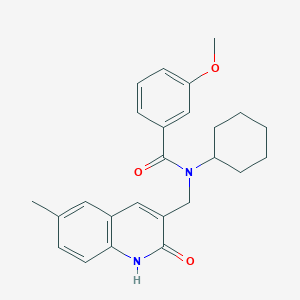
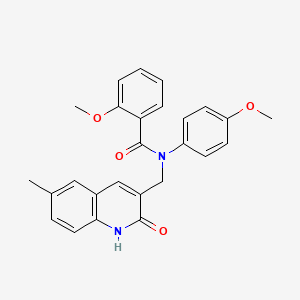
![4-chloro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715608.png)